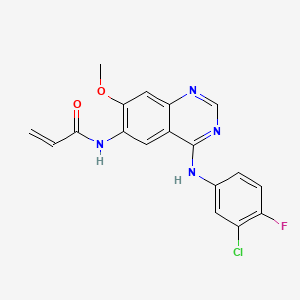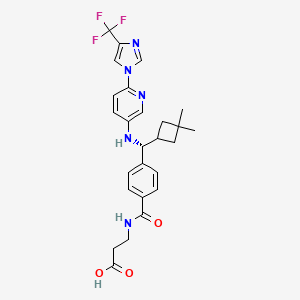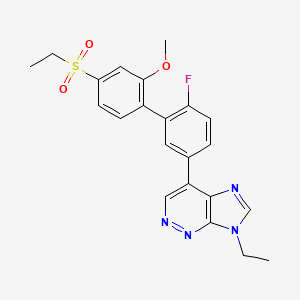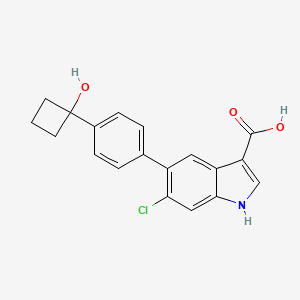
PF-6274484
Descripción general
Descripción
PF-6274484 es un potente inhibidor del receptor del factor de crecimiento epidérmico (EGFR). Es conocido por su alta afinidad y especificidad hacia las formas tanto silvestres como mutantes del receptor del factor de crecimiento epidérmico, particularmente las mutaciones L858R/T790M . Este compuesto ha demostrado un potencial significativo en la inhibición de la autofosforilación del receptor del factor de crecimiento epidérmico en varias células tumorales .
Aplicaciones Científicas De Investigación
PF-6274484 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología y la medicina:
Química: Se utiliza como compuesto de referencia en el estudio de los inhibidores de las quinasas.
Biología: Se emplea en estudios de señalización celular para comprender el papel del receptor del factor de crecimiento epidérmico en los procesos celulares.
Medicina: Se investiga por sus potenciales efectos terapéuticos en el tratamiento de cánceres que presentan sobreexpresión o mutaciones en el receptor del factor de crecimiento epidérmico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: PF-6274484 se sintetiza a través de una serie de reacciones químicas que involucran la unión de aminas aromáticas específicas y derivados de quinazolina. Los pasos clave incluyen:
Sustitución aromática: La reacción de 3-cloro-4-fluoroanilina con cloruro de 7-metoxi-6-quinazolinilo en condiciones básicas para formar el intermedio.
Amidación: El intermedio se hace reaccionar entonces con propenamida para producir this compound.
Métodos de producción industrial: La producción industrial de this compound implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Esto incluye controlar la temperatura, el pH y las condiciones del solvente durante la síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones: PF-6274484 principalmente experimenta reacciones de sustitución debido a la presencia de grupos aromáticos reactivos. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .
Reactivos y condiciones comunes:
Reacciones de sustitución: Generalmente implican el uso de bases como hidróxido de sodio o carbonato de potasio.
Reacciones de oxidación: Se pueden llevar a cabo usando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reacciones de reducción: A menudo implican agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de quinazolina sustituidos .
Mecanismo De Acción
PF-6274484 ejerce sus efectos mediante la unión covalente a los residuos de cisteína del sitio activo en el bolsillo de unión al ATP del receptor del factor de crecimiento epidérmico. Esto inhibe la autofosforilación de las formas tanto silvestres como mutantes del receptor, bloqueando así las vías de señalización descendentes que promueven la proliferación y supervivencia de las células tumorales .
Comparación Con Compuestos Similares
PF-6274484 es único en su alta afinidad y especificidad para el receptor del factor de crecimiento epidérmico, particularmente las mutaciones L858R/T790M. Los compuestos similares incluyen:
Gefitinib: Otro inhibidor del receptor del factor de crecimiento epidérmico, pero con diferentes afinidades de unión y especificidades.
Erlotinib: Similar al gefitinib, pero con un perfil de efectos secundarios y aplicaciones clínicas diferentes.
Afatinib: Un inhibidor irreversible del receptor del factor de crecimiento epidérmico con una actividad más amplia contra múltiples quinasas de tirosina receptoras
Estos compuestos comparten mecanismos de acción similares, pero difieren en sus propiedades farmacocinéticas, perfiles de efectos secundarios y aplicaciones clínicas.
Propiedades
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2/c1-3-17(25)24-15-7-11-14(8-16(15)26-2)21-9-22-18(11)23-10-4-5-13(20)12(19)6-10/h3-9H,1H2,2H3,(H,24,25)(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYDDIWQXWTNSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B609970.png)
![1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine](/img/structure/B609972.png)




![2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609982.png)
![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B609984.png)
![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride](/img/structure/B609988.png)

![(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one](/img/structure/B609990.png)
![3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide](/img/structure/B609992.png)
